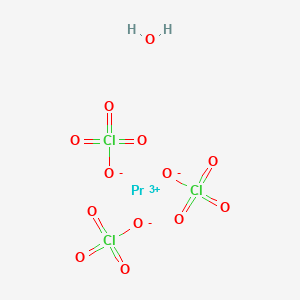
塩化プラセオジム(III) 三水和物
説明
Praseodymium(3+);triperchlorate;hydrate is a chemical compound consisting of praseodymium ions (Praseodymium(3+)), triperchlorate ions, and water molecules. Praseodymium is a rare earth element known for its unique optical, magnetic, and electronic properties. This compound is typically used in various scientific and industrial applications due to its distinctive characteristics.
科学的研究の応用
Praseodymium(3+);triperchlorate;hydrate is used in various scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and as a precursor for other praseodymium compounds.
Biology: In studies involving rare earth elements and their biological interactions.
Medicine: Potential use in imaging and diagnostic techniques due to its unique optical properties.
Industry: Used in the production of high-strength magnets, glass polishing, and as a dopant in materials for electronic devices.
作用機序
Target of Action
Praseodymium(3+);triperchlorate;hydrate, also known as DTXSID00583722, is a compound that primarily targets the biochemical processes involving praseodymium ions . Praseodymium is a rare earth metal that has unique properties, making it useful in a variety of applications.
Mode of Action
Research suggests that praseodymium ions can interact with other elements and compounds in a solution . For instance, praseodymium ions have been shown to interact with acidic cation exchange resin, affecting the sorption efficiency of metal ions .
Biochemical Pathways
Praseodymium ions are known to play a role in various chemical reactions of cells in different species and organs
Pharmacokinetics
It is known that the properties of a compound can significantly impact its bioavailability
Result of Action
It is known that praseodymium ions can interact with other elements and compounds, potentially affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Praseodymium(3+);triperchlorate;hydrate. For instance, the presence of other ions in a solution can affect the interaction of praseodymium ions with their targets
準備方法
Synthetic Routes and Reaction Conditions: Praseodymium(3+);triperchlorate;hydrate can be synthesized through the reaction of praseodymium oxide or praseodymium carbonate with perchloric acid. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrated form of the compound.
Industrial Production Methods: In industrial settings, praseodymium(3+);triperchlorate;hydrate is produced by dissolving praseodymium metal or its oxide in perchloric acid. The solution is then concentrated and crystallized to yield the hydrated form. The process involves careful control of temperature and concentration to ensure high purity and yield.
Types of Reactions:
Oxidation-Reduction Reactions: Praseodymium(3+);triperchlorate;hydrate can undergo redox reactions where praseodymium ions change their oxidation state.
Substitution Reactions: The compound can participate in substitution reactions where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as sodium chloride or potassium fluoride.
Major Products Formed:
Praseodymium Oxide: Formed during oxidation reactions.
Praseodymium Halides: Formed during substitution reactions with halide salts.
類似化合物との比較
- Praseodymium(3+);chloride;hydrate
- Praseodymium(3+);nitrate;hydrate
- Praseodymium(3+);sulfate;hydrate
Comparison: Praseodymium(3+);triperchlorate;hydrate is unique due to the presence of perchlorate ions, which impart distinct chemical properties compared to other praseodymium compounds. For instance, praseodymium(3+);chloride;hydrate is more commonly used in aqueous solutions, while praseodymium(3+);triperchlorate;hydrate is preferred in applications requiring strong oxidizing agents.
特性
IUPAC Name |
praseodymium(3+);triperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.H2O.Pr/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYAAGBJSWVKIG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2O13Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583722 | |
| Record name | Praseodymium perchlorate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51411-03-1 | |
| Record name | Praseodymium perchlorate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



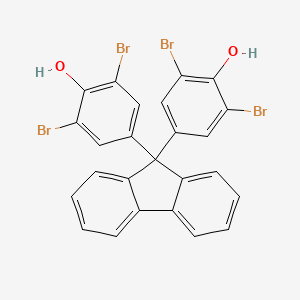
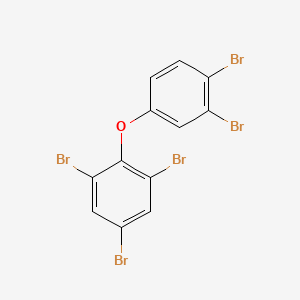

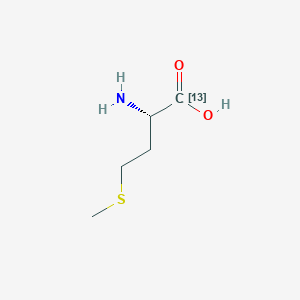
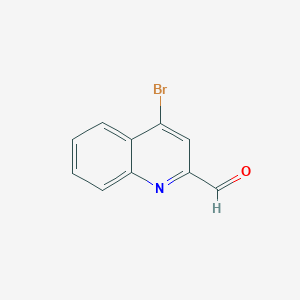
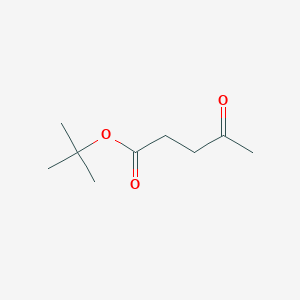
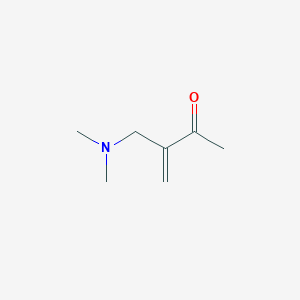
![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)
![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)
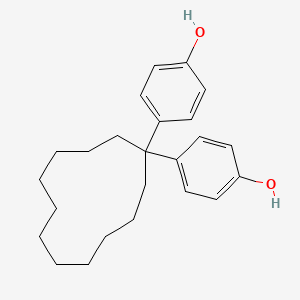
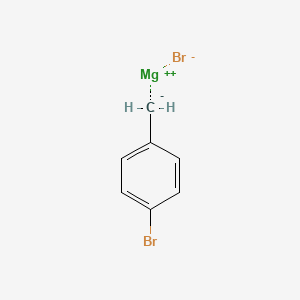
![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)
